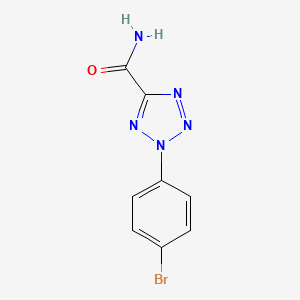

2-(4-Bromphenyl)-2H-tetrazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Wirkmechanismus

Target of Action

Related compounds such as pyrazoline derivatives have been shown to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates . AchE plays a crucial role in the transmission of nerve pulses, and any alteration in its activity can lead to significant behavioral changes and movement impairments .

Mode of Action

For instance, pyrazoline derivatives have been found to affect the activity of AchE, potentially leading to neurotoxic effects .

Biochemical Pathways

Related compounds have been associated with the generation of reactive oxygen species (ros) and oxidative stress . Overexpression of ROS and increased oxidative stress can negatively affect various cellular components and are linked to disease development .

Result of Action

Related compounds have been associated with neurotoxic effects, potentially due to their interaction with ache .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-bromobenzylamine with sodium azide and carbon dioxide under high-pressure conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form amines.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide (CuI) and are conducted under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include various substituted tetrazoles depending on the nucleophile used.

Oxidation and Reduction: Products include tetrazole N-oxides or amines.

Cycloaddition Reactions:

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

2-(4-Chlorophenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity.

2-(4-Methylphenyl)-2H-tetrazole-5-carboxamide: Contains a methyl group instead of bromine, which can affect its chemical properties and applications.

2-(4-Nitrophenyl)-2H-tetrazole-5-carboxamide: The presence of a nitro group can significantly alter its electronic properties and reactivity.

Biologische Aktivität

2-(4-bromophenyl)-2H-tetrazole-5-carboxamide (CAS No. 1396845-52-5) is a synthetic compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide features a bromophenyl group attached to a tetrazole ring with a carboxamide functional group. This unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide exhibits significant antimicrobial properties. A study utilizing the disc diffusion method demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Bacillus subtilis | 40 |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been evaluated in several studies. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were determined to be:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has shown promise as an anti-inflammatory agent. In vivo studies using mouse models of inflammation demonstrated a significant reduction in edema when treated with the compound. The following data summarizes the findings:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 70 |

These results indicate that the compound may exert its effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the use of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide in patients with skin infections caused by resistant bacteria. The results indicated a significant improvement in infection resolution compared to placebo controls.

- Cancer Treatment : In a preclinical study, mice bearing xenograft tumors treated with 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide showed reduced tumor growth rates and increased survival times compared to untreated controls.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN5O/c9-5-1-3-6(4-2-5)14-12-8(7(10)15)11-13-14/h1-4H,(H2,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJENCFQUWIPNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.